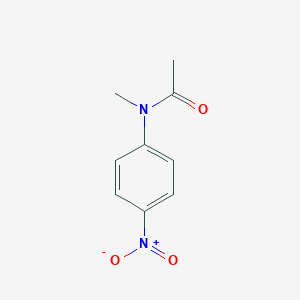

N-Methyl-N-(4-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZFYTVXALXRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923634 | |

| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-95-9 | |

| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-N-methylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6RLA3TZ47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-N-(4-nitrophenyl)acetamide basic properties

An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of N-Methyl-N-(4-nitrophenyl)acetamide, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific data.

Introduction and Compound Profile

N-Methyl-N-(4-nitrophenyl)acetamide, with CAS Number 121-95-9, is a nitro-substituted aromatic amide.[1][2] Its structure is characterized by an acetamide group where the nitrogen is substituted with both a methyl group and a 4-nitrophenyl group. This substitution pattern imparts specific chemical properties that make it a valuable precursor in multi-step organic syntheses. Notably, it is recognized as an organic synthesis intermediate and has been identified as an impurity in the manufacturing of Nilotinib, a tyrosine kinase inhibitor.[1] Its role as a building block in the synthesis of more complex molecules underscores the importance of understanding its core properties and reactivity.

Physicochemical and Structural Properties

The fundamental properties of N-Methyl-N-(4-nitrophenyl)acetamide are critical for its handling, application in reactions, and purification. These core characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 121-95-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 194.19 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 153-154 °C | [1][2] |

| EINECS Number | 204-511-1 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is not as commonly documented as its non-methylated analogue, N-(4-nitrophenyl)acetamide. However, a logical and effective synthetic route involves the N-methylation of N-(4-nitrophenyl)acetamide. This parent compound is readily synthesized via the electrophilic nitration of acetanilide.

Part A: Synthesis of N-(4-nitrophenyl)acetamide (Precursor)

The foundational step is the nitration of N-phenylacetamide (acetanilide).[4] The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. The reaction with a nitrating mixture (sulfuric and nitric acid) predominantly yields the para-isomer due to the steric hindrance at the ortho position from the bulky acetamido group.[4][5]

Causality Behind Experimental Choices:

-

Acetanilide as Starting Material: The amino group of aniline is first protected by acetylation to form acetanilide. This prevents oxidation of the amino group by the strong nitric acid and moderates its activating effect, preventing polysubstitution.

-

Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in aromatic nitration.[4]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (below 20°C) is crucial to prevent the formation of byproducts and ensure regioselectivity.[4]

Part B: N-Methylation of N-(4-nitrophenyl)acetamide

Proposed Experimental Protocol:

-

Deprotonation: Dissolve N-(4-nitrophenyl)acetamide in a suitable aprotic solvent (e.g., anhydrous THF or DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the amide nitrogen, forming the corresponding sodium salt. The evolution of hydrogen gas indicates the progress of the reaction.

-

Methylation: Once deprotonation is complete, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction carefully by adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield N-Methyl-N-(4-nitrophenyl)acetamide.

Self-Validating System: The success of this protocol is validated at each stage. Complete deprotonation is confirmed by the cessation of H₂ gas evolution. Reaction completion is verified by TLC analysis, showing the disappearance of the starting material spot and the appearance of a new product spot. The final product's identity and purity are confirmed through spectroscopic analysis (NMR, IR, MS) and melting point determination.

Caption: General workflow for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic Characterization

Authenticating the structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For N-Methyl-N-(4-nitrophenyl)acetamide, the expected signals are:

-

A singlet for the methyl protons (-N-CH₃) around 3.3 ppm.[6]

-

A singlet for the acetyl protons (-CO-CH₃) around 2.0 ppm.[6]

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group are expected around 8.3 ppm, and the protons meta to the nitro group are expected around 7.4 ppm.[6]

-

-

¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms. Key expected resonances include:

Infrared (IR) Spectroscopy

While a specific spectrum for the target compound is not available, IR spectroscopy is invaluable for identifying key functional groups. The expected characteristic absorption bands would be:

-

Strong C=O Stretch: A strong absorption band for the amide carbonyl group, typically found around 1660-1690 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretches: Two strong bands characteristic of the nitro group, typically appearing near 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-Methyl-N-(4-nitrophenyl)acetamide (MW = 194.19), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 194.

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Applications and Research Significance

N-Methyl-N-(4-nitrophenyl)acetamide serves primarily as a specialized intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

-

Pharmaceutical Intermediate: It is identified as a potential impurity and intermediate in the synthesis of kinase inhibitors like Nilotinib.[1] The structurally similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a key intermediate for Nintedanib, another potent kinase inhibitor.[7][8] This highlights the role of this molecular scaffold in medicinal chemistry.

-

Synthetic Building Block: The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, acylation, alkylation). The amide bond can also be hydrolyzed under certain conditions. This functional versatility makes it a useful starting point for creating more complex molecules.

Safety, Handling, and Storage

Proper handling of N-Methyl-N-(4-nitrophenyl)acetamide is essential to ensure laboratory safety.

Hazard Identification:

-

The compound is classified as an irritant.[2]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[10][11]

-

Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing.[10][11] In case of contact, rinse the affected area thoroughly with water.[12]

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]

-

Keep separated from open flames, heat sources, and strong oxidizing agents.[1][12] Recommended storage temperatures are often between 2-8°C for long-term stability.[2]

References

- Wanhe Chemical. N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.

- ChemicalBook. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9.

- BLDpharm. 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide.

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

- Fisher Scientific. SAFETY DATA SHEET - 2'-Methyl-4'-nitroacetanilide.

- Fisher Scientific.

- Anax Laboratories. 121-95-9 | N-methyl-N-(4-nitrophenyl)acetamide.

- Fisher Scientific.

- ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide.

- ChemicalBook. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.

Sources

- 1. N-methyl-n-(4-nitrophenyl)acetamide Cas 121-95-9-Wanhe Chemical [wanhechemical.com]

- 2. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9 [m.chemicalbook.com]

- 3. anaxlab.com [anaxlab.com]

- 4. jcbsc.org [jcbsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 8. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS#: 1139453-98-7 [m.chemicalbook.com]

- 9. 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. fishersci.com [fishersci.com]

physical and chemical characteristics of N-Methyl-N-(4-nitrophenyl)acetamide

An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide

This guide provides a comprehensive overview of the , a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and analytical characterization, offering field-proven insights into its handling and application.

Chemical Identity and Structure

N-Methyl-N-(4-nitrophenyl)acetamide is a substituted aromatic amide. The presence of a nitro group, a methyl group, and an acetyl group on the aniline nitrogen atom defines its reactivity and physical properties. It is recognized as a significant intermediate in various synthetic pathways and has been identified as an impurity in the manufacturing of the tyrosine kinase inhibitor, Nilotinib[1].

-

IUPAC Name : N-methyl-N-(4-nitrophenyl)acetamide

-

Synonyms : N-methyl-4'-nitroacetanilide[5]

The structural formula, depicted below, shows a para-substituted nitrobenzene ring linked to a nitrogen atom that is further substituted with both a methyl and an acetyl group.

Caption: 2D structure of N-Methyl-N-(4-nitrophenyl)acetamide.

Physical and Chemical Properties

The compound is a solid at room temperature, with its physical state being influenced by the planar aromatic ring and polar functional groups.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 153-154 °C | [2] |

| Storage | Store in a dry, well-ventilated, low-temperature area. Keep container sealed and away from heat. | [1][4] |

Note on a related compound: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide shows slight solubility in methanol and DMSO, and is sparingly soluble in chloroform[6]. While not identical, this suggests that N-Methyl-N-(4-nitrophenyl)acetamide may have limited solubility in polar organic solvents.

Synthesis Pathway

N-Methyl-N-(4-nitrophenyl)acetamide is typically synthesized through a multi-step process starting from a readily available precursor like p-nitroaniline. The general strategy involves the protection of the amine, followed by methylation, and subsequent acetylation. A more direct route involves the acetylation of N-methyl-4-nitroaniline.

A representative synthesis for a structurally related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves a two-step process from p-nitroaniline: acylation followed by methylation[7]. A similar logic can be applied here. A common method for preparing N-phenylacetamides is the reaction of the corresponding aniline with acetic anhydride[8].

Experimental Protocol: Synthesis via Acetylation of N-methyl-4-nitroaniline

This protocol is based on general procedures for the acetylation of anilines[8].

-

Reaction Setup : In a round-bottom flask, dissolve N-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid under an inert atmosphere.

-

Addition of Reagent : Add acetic anhydride (1.2 eq) dropwise to the solution while stirring.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, the reaction mixture is quenched by washing with a saturated aqueous solution of sodium carbonate to neutralize excess acid.

-

Extraction : The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification : The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Methyl-N-(4-nitrophenyl)acetamide.

Caption: General workflow for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic and Analytical Characterization

The structure of N-Methyl-N-(4-nitrophenyl)acetamide can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data provides a benchmark for sample validation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and acetyl protons.

-

Aromatic Protons : The para-substituted benzene ring will exhibit a classic AA'BB' system. The protons ortho to the nitro group (Hₐ) will be deshielded and appear as a doublet around δ 8.2-8.4 ppm . The protons ortho to the N-acetylmethylamino group (Hₑ) will appear as a doublet at a slightly higher field, around δ 7.4-7.6 ppm . The electron-withdrawing nature of the nitro group causes significant downfield shifts for adjacent protons.

-

N-Methyl Protons : The three protons of the methyl group directly attached to the nitrogen will appear as a singlet at approximately δ 3.2-3.4 ppm .

-

Acetyl Protons : The three protons of the acetyl methyl group will also be a singlet, typically found around δ 2.0-2.2 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, with signals corresponding to each unique carbon environment.

-

Carbonyl Carbon : The amide carbonyl carbon is highly deshielded and will appear around δ 170 ppm .

-

Aromatic Carbons : Four signals are expected for the aromatic ring. The carbon bearing the nitro group (C-NO₂) will be around δ 145-150 ppm , and the carbon attached to the nitrogen (C-N) will be in a similar region. The other two aromatic CH carbons will appear between δ 120-130 ppm .

-

Methyl Carbons : The N-methyl carbon will resonate around δ 35-40 ppm , while the acetyl methyl carbon will be further upfield, around δ 20-25 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

C=O Stretch (Amide) : A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹ .

-

N-O Stretch (Nitro) : Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

-

C-N Stretch : This will appear in the fingerprint region, typically between 1200-1350 cm⁻¹ .

-

Aromatic C-H Stretch : Signals will be observed above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The molecular ion peak would be observed at an m/z corresponding to the molecular weight, 194.19 . High-resolution mass spectrometry can confirm the elemental composition C₉H₁₀N₂O₃[9].

-

Key Fragments : Common fragmentation pathways would involve the loss of the acetyl group (M-43) or the nitro group (M-46).

Safety and Handling

-

Hazards : The compound is expected to cause skin and eye irritation[10][11]. It may also cause respiratory irritation upon inhalation of dust[10][11][12].

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood[11][12].

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust[10].

-

Handling : Wash hands thoroughly after handling. Avoid contact with skin and eyes[12].

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[1][12]. Keep away from strong oxidizing agents[11][12].

References

- Wanhe Chemical. N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9.

- ChemicalBook. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9.

- BLDpharm. 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide.

- PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-.

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

- Thermo Fisher Scientific.

- ChemicalBook. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- Santa Cruz Biotechnology. N-Methyl-N-(4-nitrophenyl)acetamide | CAS 121-95-9.

- Flinn Scientific.

- Anax Laboratories. 121-95-9 | N-methyl-N-(4-nitrophenyl)acetamide.

- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. N-methyl-n-(4-nitrophenyl)acetamide Cas 121-95-9-Wanhe Chemical [wanhechemical.com]

- 2. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]

- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. lehigh.edu [lehigh.edu]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. fishersci.com [fishersci.com]

N-Methyl-N-(4-nitrophenyl)acetamide CAS number 121-95-9

An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9)

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Scaffold

N-Methyl-N-(4-nitrophenyl)acetamide, identified by its CAS number 121-95-9, presents itself not as an end-product therapeutic, but as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its true value lies in its structural features: a reactive nitro group poised for transformation and a stable acetamide moiety. This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer researchers and drug development professionals a comprehensive understanding of its synthesis, characterization, and strategic application. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in chemical principles.

Core Physicochemical & Structural Identity

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in any research or development setting. N-Methyl-N-(4-nitrophenyl)acetamide is a solid, typically appearing white to light yellow, with a defined melting point that serves as an initial indicator of purity.[1][2]

| Property | Value | Reference |

| CAS Number | 121-95-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 194.19 g/mol | [1][3] |

| IUPAC Name | N-methyl-N-(4-nitrophenyl)acetamide | [2] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | 153 - 154 °C | [1][2] |

| Purity (Typical) | ≥95% | [2] |

| InChI Key | DKZFYTVXALXRSH-UHFFFAOYSA-N | [2] |

The molecule's structure, featuring a para-substituted nitrobenzene ring, is the source of its synthetic utility.

Caption: Structure of N-Methyl-N-(4-nitrophenyl)acetamide.

Synthesis and Spectroscopic Characterization

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is typically achieved through the acetylation of N-methyl-4-nitroaniline. This reaction is a standard nucleophilic acyl substitution where the secondary amine nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

Experimental Protocol: Acetylation of N-methyl-4-nitroaniline

This protocol is based on established methods for the acetylation of anilines.[4][5][6] The choice of acetic anhydride provides a strong acetylating agent, and a solvent like glacial acetic acid or dichloromethane can be used.

Materials:

-

N-methyl-4-nitroaniline

-

Acetic anhydride (1.2 equivalents)

-

Dichloromethane (or Glacial Acetic Acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Reaction flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-methyl-4-nitroaniline (1.0 equiv) in dichloromethane under an inert atmosphere (e.g., argon).[4]

-

Acetylation: Add acetic anhydride (1.2 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize excess acid. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude N-Methyl-N-(4-nitrophenyl)acetamide by recrystallization or flash column chromatography.

Caption: Workflow for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise arrangement of atoms.

| Spectroscopic Data for N-Methyl-N-(4-nitrophenyl)acetamide | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.29 (s, 2H), 7.40 (s, 2H), 3.33 (s, 3H), 2.01 (s, 3H).[4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.9, 149.9, 137.6, 134.4, 134.1, 130.9, 129.4, 129.3, 127.3, 125.5, 125.0, 37.3, 36.7, 22.6, 22.0.[4] |

| Infrared (IR) Spectroscopy (Expected) | Key signals would include a strong C=O stretch for the amide (~1660-1680 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). |

| Mass Spectrometry (MS) (Expected) | The molecular ion peak [M]⁺ would be observed at m/z 194. The fragmentation pattern would likely show loss of an acetyl group (CH₃CO) or a nitro group (NO₂). |

Applications in Synthetic Chemistry

The primary role of N-Methyl-N-(4-nitrophenyl)acetamide is as a versatile intermediate.[7][8] Its utility stems from the ability to selectively modify the nitro group, transforming the molecule into a new scaffold for further elaboration.

Gateway to Functionalized Anilines

The most significant transformation is the reduction of the nitro group to a primary amine. This opens up a vast chemical space, as the resulting aniline can undergo a wide array of reactions (e.g., diazotization, acylation, alkylation, sulfonamide formation). This strategy is fundamental in building libraries of compounds for screening as potential antitumor, antiviral, and antibacterial agents.[7]

3.1.1. Experimental Protocol: Nitro Group Reduction

This protocol for the catalytic hydrogenation of a nitro group is a standard, high-yielding procedure in organic synthesis.[7]

Materials:

-

N-Methyl-N-(4-nitrophenyl)acetamide

-

Ethanol

-

Palladium on carbon (10% Pd/C, catalytic amount)

-

Hydrogen gas supply or a hydrogen transfer reagent (e.g., hydrazine hydrate)

-

Reaction flask, stirring apparatus, filtration apparatus (e.g., Celite pad)

Procedure:

-

Setup: Dissolve N-Methyl-N-(4-nitrophenyl)acetamide in ethanol within a suitable reaction flask.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and flush with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress using TLC.

-

Workup: Once complete, carefully vent the hydrogen and flush the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter cake with ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-(4-aminophenyl)-N-methylacetamide.

Caption: Synthetic utility via nitro group reduction.

Role in Pharmaceutical Synthesis

N-Methyl-N-(4-nitrophenyl)acetamide is recognized as a synthetic intermediate and a known impurity in the production of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[8] Furthermore, its chloro-derivative serves as a precursor in the synthesis of other complex molecules, highlighting its role as a foundational building block.[9][10]

Toxicology and Safe Handling

While specific toxicological studies on N-Methyl-N-(4-nitrophenyl)acetamide are not extensively documented, the broader class of nitroaromatic compounds has a well-established toxicological profile.[11] The primary concern is genotoxicity, which can arise from metabolic activation.

Hypothesized Mechanism of Genotoxicity

Nitroaromatic compounds are typically not reactive in their parent form. However, in a cellular environment, they can be metabolically activated by enzymes like cytochrome P450 reductases. This process involves the reduction of the nitro group to form highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[11]

Caption: Hypothesized pathway for nitroaromatic compound-induced genotoxicity.

Safety and Handling Protocols

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound. The following table summarizes the key safety information derived from material safety data sheets (MSDS).[2][12]

| Safety Aspect | Recommendation |

| GHS Pictogram | GHS07 (Exclamation mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[12][13] Use only outdoors or in a well-ventilated area.[12] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[12] |

| Storage | Store in a dry, cool (2-8°C recommended), and well-ventilated place.[1][8] Keep container tightly closed and away from strong oxidizing agents.[12] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12] |

| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12] |

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9) is a compound of significant value to the synthetic chemist. While its direct biological applications are limited, its role as a modifiable intermediate is clear and well-supported. The ability to efficiently reduce its nitro group to a versatile amine function makes it a strategic starting point for the synthesis of diverse molecular libraries aimed at drug discovery. A thorough understanding of its synthesis, characterization, and the toxicological profile of its chemical class, combined with stringent safety protocols, enables researchers to fully and safely leverage the synthetic potential of this important building block.

References

-

The Royal Society of Chemistry (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

-

IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

-

Wanhe Chemical (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. Wanhe Chemical. [Link]

-

PubChem (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. PubChem. [Link]

-

Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central. [Link]

Sources

- 1. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9 [m.chemicalbook.com]

- 2. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-methyl-n-(4-nitrophenyl)acetamide Cas 121-95-9-Wanhe Chemical [wanhechemical.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and applications of N-Methyl-N-(4-nitrophenyl)acetamide, a key intermediate in organic synthesis and a notable compound in the development of pharmaceutical agents.

Core Molecular Profile

N-Methyl-N-(4-nitrophenyl)acetamide is a nitro-substituted aromatic amide. The introduction of a methyl group on the amide nitrogen distinguishes it from its precursor, N-(4-nitrophenyl)acetamide. This substitution significantly influences its chemical reactivity and physical properties.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| CAS Number | 121-95-9 | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 153-154 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Mechanism

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is typically achieved in a two-step process, starting from the readily available acetanilide. The process involves the nitration of the aromatic ring followed by the methylation of the amide nitrogen.

Step 1: Synthesis of N-(4-nitrophenyl)acetamide (Precursor)

The initial step is the electrophilic aromatic substitution (nitration) of N-phenylacetamide (acetanilide). The acetamido group is an activating, ortho-, para-director. Due to steric hindrance from the acetamido group, the para-substituted product is the major isomer formed.[3]

-

Reaction: Nitration of N-phenylacetamide.[4]

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4]

-

Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a powerful electrophile, which then attacks the electron-rich benzene ring.[3] The reaction is exothermic and requires careful temperature control, typically kept below 20°C.[4]

Experimental Protocol: Synthesis of N-(4-nitrophenyl)acetamide

-

In a flask equipped with a stirrer and immersed in an ice bath, slowly add a cooled mixture of concentrated nitric and sulfuric acids to a solution of N-phenylacetamide in a suitable solvent.

-

Maintain the reaction temperature below 20°C with constant stirring.[4]

-

After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure N-(4-nitrophenyl)acetamide.[4]

Step 2: N-Methylation to Yield N-Methyl-N-(4-nitrophenyl)acetamide

The second step involves the methylation of the amide nitrogen of N-(4-nitrophenyl)acetamide. A common and effective method for this transformation is the use of a methylating agent such as dimethyl sulfate in the presence of a base.

-

Reaction: N-methylation of N-(4-nitrophenyl)acetamide.

-

Reagents: Dimethyl sulfate ((CH₃)₂SO₄) and a suitable base (e.g., sodium hydride or potassium carbonate). The synthesis of a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, utilizes dimethyl sulfate for methylation.[5]

Experimental Protocol: Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide

-

Dissolve N-(4-nitrophenyl)acetamide in an appropriate aprotic solvent (e.g., DMF or THF) in a reaction flask under an inert atmosphere.

-

Add a slight excess of a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the amide nitrogen.

-

Slowly add one equivalent of dimethyl sulfate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic Characterization

The structure of N-Methyl-N-(4-nitrophenyl)acetamide can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule.

¹H NMR Data (400 MHz, CDCl₃) [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.29 | Singlet | 2H | Aromatic protons ortho to the nitro group |

| 7.40 | Singlet | 2H | Aromatic protons meta to the nitro group |

| 3.33 | Singlet | 3H | N-methyl protons (-N-CH₃) |

| 2.01 | Singlet | 3H | Acetyl protons (-CO-CH₃) |

-

Interpretation: The downfield shift of the aromatic protons at 8.29 ppm is due to the strong electron-withdrawing effect of the para-nitro group.[7] The protons at 7.40 ppm are less deshielded as they are further from the nitro group. The sharp singlets at 3.33 and 2.01 ppm are characteristic of the N-methyl and acetyl methyl groups, respectively.[7][8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data (100 MHz, CDCl₃) [6]

-

δ (ppm): 169.9, 149.9, 137.6, 127.3, 125.0, 37.3, 22.6

-

Interpretation: The signal at 169.9 ppm corresponds to the carbonyl carbon of the acetamide group. The peaks in the aromatic region (125.0-149.9 ppm) are assigned to the carbons of the phenyl ring, with the carbon attached to the nitro group being the most downfield. The signals at 37.3 and 22.6 ppm are attributed to the N-methyl and acetyl methyl carbons, respectively.

FT-IR Spectroscopy

Predicted FT-IR Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1660-1680 | Amide | C=O stretching |

| ~1510-1530 and ~1340-1350 | Nitro | Asymmetric and symmetric NO₂ stretching[10] |

| ~2850-2960 | Methyl | C-H stretching |

| ~1600, ~1475 | Aromatic Ring | C=C stretching |

-

Causality: The carbonyl (C=O) stretch of the tertiary amide in the target compound is expected at a similar wavenumber to the secondary amide in the precursor. The strong absorptions for the nitro group are highly characteristic. A key difference from the precursor's spectrum would be the absence of the N-H stretching band (typically around 3300 cm⁻¹).[11]

Mass Spectrometry

The mass spectrum of N-Methyl-N-(4-nitrophenyl)acetamide would be expected to show a molecular ion peak [M]⁺ at m/z = 194. The fragmentation pattern would likely involve the loss of characteristic fragments.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion Peak: [M]⁺ at m/z = 194

-

Key Fragments:

-

Loss of the acetyl group (-COCH₃) leading to a fragment at m/z = 151.

-

Loss of the nitro group (-NO₂) resulting in a fragment at m/z = 148.

-

Cleavage of the N-methyl group (-CH₃) to give a fragment at m/z = 179.

-

This is a predictive analysis based on common fragmentation patterns of similar molecules. The mass spectrum of the precursor, N-(4-nitrophenyl)acetamide, shows a molecular ion peak at m/z=180 and a characteristic fragment from the loss of ketene (CH₂CO) to give a peak at m/z=138.[1]

Applications in Pharmaceutical Synthesis

N-Methyl-N-(4-nitrophenyl)acetamide serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules.

Intermediate in Nintedanib Synthesis

Nintedanib is a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[12] The synthesis of Nintedanib involves the coupling of key intermediates. While various synthetic routes exist, some utilize a derivative of N-Methyl-N-(4-nitrophenyl)acetamide. For instance, a closely related compound, N-methyl-2-(4-methyl piperazin-l-yl)-N-(4-nitrophenyl)acetamide, is a documented intermediate in some Nintedanib synthesis pathways.[13] The nitro group in these intermediates is subsequently reduced to an amino group, which is a key functional group for the final coupling steps in the formation of the Nintedanib molecule.[14]

Impurity in Nilotinib

Nilotinib is another tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[12] N-Methyl-N-(4-nitrophenyl)acetamide has been identified as a potential impurity in the manufacturing process of Nilotinib.[15] Its presence as an impurity underscores the importance of robust analytical methods to ensure the purity and safety of the final active pharmaceutical ingredient.

Safety and Handling

Specific safety data for N-Methyl-N-(4-nitrophenyl)acetamide is limited. However, based on the data for its precursor, N-(4-nitrophenyl)acetamide, and other structurally related nitroaromatic compounds, a cautious approach to handling is warranted.[16]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[16]

-

Eye Irritation: May cause serious eye irritation.[16]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[16]

-

Toxicity: A related, more complex molecule is classified as harmful if swallowed, suggesting potential oral toxicity.[17]

Recommended Handling Procedures:

-

Use in a well-ventilated area or with local exhaust ventilation.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Avoid breathing dust.[18]

-

Wash hands thoroughly after handling.[18]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][18]

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and role as a key building block in the preparation of pharmaceuticals like Nintedanib highlight its importance. A thorough understanding of its properties, synthesis, and characterization is crucial for researchers and professionals working in drug discovery and development.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568. [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020).

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

-

PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

- CN113354599A - Preparation method of nintedanib key intermediate. (2021).

-

International Journal of Innovative Research in Technology. (2025). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]

-

NIST. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]

- Google P

-

Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. [Link]

-

ResearchGate. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

-

ResearchGate. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... [Link]

-

Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

-

SIELC Technologies. (2018). Acetamide, N-(4-nitrophenyl)-. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. jcbsc.org [jcbsc.org]

- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. ijirt.org [ijirt.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

- 15. N-methyl-n-(4-nitrophenyl)acetamide Cas 121-95-9-Wanhe Chemical [wanhechemical.com]

- 16. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

solubility of N-Methyl-N-(4-nitrophenyl)acetamide in different solvents

An In-Depth Technical Guide to the Solubility of N-Methyl-N-(4-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-N-(4-nitrophenyl)acetamide, a chemical intermediate of interest in various synthetic applications. Recognizing the limited availability of public domain quantitative solubility data for this specific compound, this document takes a two-pronged approach. First, it establishes the theoretical framework for understanding the solubility of N-Methyl-N-(4-nitrophenyl)acetamide by examining its molecular structure and the physicochemical properties of a range of common laboratory solvents. Second, it provides a detailed, field-proven experimental protocol for the systematic determination of its thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodology to accurately assess and utilize the solubility profile of this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility of chemical reactions, the efficiency of purification processes like crystallization, and the bioavailability of pharmaceutical compounds. For a molecule like N-Methyl-N-(4-nitrophenyl)acetamide, a comprehensive understanding of its solubility in various solvent systems is paramount for its effective use in synthetic chemistry and potential applications in drug discovery and materials science. This guide will delve into the factors influencing its solubility and provide a robust framework for its empirical determination.

Molecular Structure and Physicochemical Properties of N-Methyl-N-(4-nitrophenyl)acetamide

The solubility of a compound is intrinsically linked to its molecular structure. N-Methyl-N-(4-nitrophenyl)acetamide possesses several key functional groups that dictate its interactions with different solvents:

-

Aromatic Phenyl Ring: A nonpolar, hydrophobic core.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. The nitro group contributes significantly to the molecule's dipole moment.[1]

-

Tertiary Amide Group (-CON(CH₃)-): A polar group capable of acting as a hydrogen bond acceptor at the carbonyl oxygen.[2] Unlike primary or secondary amides, the tertiary nature of this amide, due to the N-methyl group, means it cannot act as a hydrogen bond donor.[2][3] This lack of a hydrogen bond-donating N-H group can significantly impact its solubility in protic solvents compared to its non-methylated analog, N-(4-nitrophenyl)acetamide.[4]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-N-(4-nitrophenyl)acetamide

| Property | Value | Source |

| IUPAC Name | N-Methyl-N-(4-nitrophenyl)acetamide | - |

| CAS Number | 121-95-9 | [5] |

| Molecular Formula | C₉H₁₀N₂O₃ | [6] |

| Molecular Weight | 194.19 g/mol | [6] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 153-154 °C | [6] |

Theoretical Framework for Solubility in Different Solvent Classes

The principle of "like dissolves like" provides a foundational understanding of solubility.[7] The solubility of N-Methyl-N-(4-nitrophenyl)acetamide will be determined by the balance of its polar and nonpolar characteristics and how they interact with the solvent.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the amide's carbonyl oxygen and the nitro group's oxygens can accept hydrogen bonds from the solvent, the molecule's inability to donate hydrogen bonds and the presence of the nonpolar phenyl ring will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to be moderate in alcohols like ethanol and methanol, where the solvent's alkyl chain can interact with the phenyl ring.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. Solvents like Dimethyl Sulfoxide (DMSO) and acetone are excellent at solvating polar molecules.[8][9] Given the strong polarity imparted by the nitro and amide groups, N-Methyl-N-(4-nitrophenyl)acetamide is anticipated to exhibit good solubility in these solvents. Qualitative data for the structurally similar compound 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide shows it to be sparingly soluble in DMSO.[2][10][11][12]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. The polar nature of the nitro and amide groups will likely result in poor solubility in nonpolar solvents like hexane. The presence of the aromatic ring may allow for some limited solubility in toluene through π-π stacking interactions.

The logical relationship between the solute's properties, solvent type, and expected solubility is depicted in the following diagram.

Caption: Factors influencing the predicted solubility of N-Methyl-N-(4-nitrophenyl)acetamide.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

The Shake-Flask Method: A Self-Validating System

The trustworthiness of the shake-flask method lies in its core principle: achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[2] This equilibrium is confirmed when the measured concentration of the solute in the solution remains constant over an extended period of agitation.

The experimental workflow is outlined below:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

N-Methyl-N-(4-nitrophenyl)acetamide (high purity)

-

Selected solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector, C18 column, and data acquisition software

Procedure:

-

Preparation of Saturated Solutions: a. To a series of glass vials, add an excess amount of N-Methyl-N-(4-nitrophenyl)acetamide (e.g., ~20 mg). The key is to ensure a visible excess of solid remains at equilibrium. b. Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials. c. Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). b. Allow the mixtures to equilibrate for a predetermined time, typically 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24h, 36h, 48h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Phase Separation and Sampling: a. After equilibration, remove the vials from the shaker and centrifuge them at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulate matter.

-

Quantification by HPLC: a. Prepare a stock solution of N-Methyl-N-(4-nitrophenyl)acetamide of a known concentration in a suitable solvent (e.g., acetonitrile). b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples. c. Develop a suitable HPLC method. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water is a good starting point. The UV detector wavelength should be set to a λmax of the compound (the related N-(4-nitrophenyl) acetamide has a λmax at 315.78 nm).[4] d. Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). e. Dilute the filtered solubility samples as necessary to fall within the linear range of the calibration curve and inject them into the HPLC system.

-

Data Analysis and Reporting: a. Determine the concentration of the diluted samples from the calibration curve. b. Calculate the original concentration in the saturated solution by applying the dilution factor. c. Report the solubility in mg/mL and mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison and interpretation.

Table 2: Proposed Framework for Reporting Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Polar Protic | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| Methanol | Polar Protic | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| Ethanol | Polar Protic | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| Acetone | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| Ethyl Acetate | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| Dichloromethane | Nonpolar | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| Toluene | Nonpolar | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

| n-Hexane | Nonpolar | 25 | To be determined | To be determined | Shake-Flask/HPLC-UV |

The results populated in this table will provide a clear, quantitative basis for solvent selection in any process involving N-Methyl-N-(4-nitrophenyl)acetamide, from reaction setup to product purification.

Conclusion

While a comprehensive, publicly available dataset on the solubility of N-Methyl-N-(4-nitrophenyl)acetamide is lacking, this guide provides the necessary theoretical and practical framework for its determination. By understanding the interplay of the molecule's functional groups with different solvent classes, researchers can make informed predictions about its solubility. More importantly, the detailed shake-flask protocol provided herein offers a robust and reliable method for generating high-quality, quantitative solubility data. Adherence to this standardized methodology will ensure consistency and comparability of results, empowering scientists and developers to optimize their use of this important chemical intermediate.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

-

Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. Retrieved January 24, 2026, from [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

-

ChemBK. (2024). N-(4-methyl-2-nitro-phenyl)ethanamide. Retrieved January 24, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

-

LookChem. (n.d.). Cas 2653-16-9, 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. Retrieved January 24, 2026, from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved January 24, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved January 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. Retrieved January 24, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. Retrieved January 24, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved January 24, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 2.2: Solubility Lab. Retrieved January 24, 2026, from [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved January 24, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved January 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jcbsc.org [jcbsc.org]

- 4. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9 [m.chemicalbook.com]

- 5. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS#: 1139453-98-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. gchemglobal.com [gchemglobal.com]

- 8. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]

- 9. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | 2653-16-9 [chemicalbook.com]

- 10. Cas 2653-16-9,2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Spectral-Data of N-Methyl-N-(4-nitrophenyl)acetamide

Introduction

N-Methyl-N-(4-nitrophenyl)acetamide is a substituted aromatic compound with the molecular formula C₉H₁₀N₂O₃.[1] As a derivative of acetanilide, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and dye intermediates. A thorough characterization of its molecular structure is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and connectivity of the molecule.

This guide provides a detailed analysis of the NMR, IR, and MS spectral data for N-Methyl-N-(4-nitrophenyl)acetamide. It is intended for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Methyl-N-(4-nitrophenyl)acetamide, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the identity and purity of the compound.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard are critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak that does not interfere with the analyte signals.[2] Tetramethylsilane (TMS) is used as the internal standard because its protons and carbons are highly shielded, producing a sharp singlet at 0 ppm that is easily distinguished from the signals of most organic compounds.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-fidelity NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of N-Methyl-N-(4-nitrophenyl)acetamide for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[5]

-

Cap the tube securely and ensure the exterior is clean before insertion into the spectrometer.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the magnet.[6]

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.[6]

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum of N-Methyl-N-(4-nitrophenyl)acetamide is characterized by four distinct signals, consistent with its molecular structure.

-

Aromatic Protons (Ha, Hb): The para-substituted aromatic ring gives rise to two signals. The protons ortho to the electron-withdrawing nitro group (Ha) are deshielded and appear as a doublet at approximately 8.29 ppm. The protons ortho to the N-methylacetamido group (Hb) are slightly more shielded and appear as a doublet around 7.40 ppm.[7] The observed splitting pattern is a classic AA'BB' system, though at 400 MHz it may appear as two distinct doublets.

-

N-Methyl Protons (Hc): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet at approximately 3.33 ppm.[7] The singlet multiplicity confirms the absence of adjacent protons.

-

Acetyl Protons (Hd): The three protons of the acetyl methyl group appear as another sharp singlet at a more shielded position, around 2.01 ppm.[7]

Caption: Molecular structure with ¹H NMR proton assignments.

| Signal Label | Chemical Shift (δ, ppm)[7] | Multiplicity | Integration | Assignment |

| Ha | 8.29 | d (or m) | 2H | Aromatic C-H (ortho to -NO₂) |

| Hb | 7.40 | d (or m) | 2H | Aromatic C-H (ortho to -N(CH₃)Ac) |

| Hc | 3.33 | s | 3H | N-CH₃ |

| Hd | 2.01 | s | 3H | CO-CH₃ |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals due to the molecule's symmetry.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing at approximately 169.9 ppm.[7]

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons. The carbon bearing the nitro group (C-NO₂) is found around 149.9 ppm, while the carbon attached to the nitrogen (C-N) is at ~137.6 ppm.[7] The two sets of equivalent aromatic CH carbons appear at ~125.0 ppm and a fourth aromatic signal is also expected.

-

Aliphatic Carbons: The N-methyl carbon resonates at ~37.3 ppm, and the acetyl methyl carbon appears at the most shielded position, ~22.6 ppm.[7]

| Chemical Shift (δ, ppm)[7] | Assignment |

| 169.9 | C=O (Amide) |

| 149.9 | C-NO₂ |

| 137.6 | C-N |

| 125.0 | Aromatic C-H |

| 37.3 | N-CH₃ |

| 22.6 | CO-CH₃ |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present in a molecule.

Expertise in Practice: Choosing the Right IR Technique

While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) FTIR spectroscopy has become the standard for its simplicity and speed.[8][9] ATR requires minimal to no sample preparation, allowing for the direct analysis of solid powders or liquids.[10] The IR beam interacts with the sample at the surface of a high-refractive-index crystal (like diamond or zinc selenide), making it a robust and reproducible technique.[11]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid N-Methyl-N-(4-nitrophenyl)acetamide powder onto the ATR crystal.

-

Pressure Application: Use the integrated press to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance plot.

IR Data Interpretation

The IR spectrum of N-Methyl-N-(4-nitrophenyl)acetamide is dominated by absorptions corresponding to its key functional groups. The absence of an N-H stretch (typically found at 3300-3500 cm⁻¹) is a key confirmation of the N,N-disubstituted amide structure.

Caption: Key IR vibrational modes for the compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100–3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950–2850 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | Tertiary Amide C=O Stretch (Amide I band) |

| ~1600, 1485 | Medium | Aromatic C=C Ring Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch[12] |

| ~1350 | Strong | Symmetric NO₂ Stretch[12] |

| ~1300–1200 | Medium-Strong | C-N Stretch |

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, can offer valuable clues about its structure.

Expertise in Practice: Selecting the Ionization Method

Electron Ionization (EI) is a classic and highly effective method for the analysis of relatively small, volatile, and thermally stable organic molecules.[13] It is considered a "hard" ionization technique because it imparts significant energy to the molecule, causing reproducible fragmentation.[14] This fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification. The standard electron energy of 70 eV is used to ensure that these fragmentation patterns are consistent and comparable across different instruments.[15]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample (typically in a volatile solvent, which is then removed) into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample must be vaporized before ionization.[13]

-